molecular formula C15H14N2O2 B14598784 Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- CAS No. 61195-14-0

Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-

Cat. No.: B14598784
CAS No.: 61195-14-0
M. Wt: 254.28 g/mol
InChI Key: IQPPMKDQOFSNBA-UHFFFAOYSA-N
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Description

"Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-" is a Schiff base derivative characterized by a benzamide core substituted at the 2-position with an imine group (-CH=N-) linked to a 4-methoxyphenyl moiety. Schiff bases like this are widely studied for their roles in coordination chemistry, catalysis, and medicinal applications .

Properties

CAS No.

61195-14-0

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-19-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

IQPPMKDQOFSNBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

In a representative procedure, equimolar quantities of 2-aminobenzamide and 4-methoxybenzaldehyde are refluxed in anhydrous ethanol with catalytic hydrochloric acid (0.1–1 mol%) for 6–12 hours. The reaction mixture is then cooled to precipitate the product, which is purified via recrystallization from ethanol/water (3:1 v/v). This method achieves yields of 68–72% but requires careful control of pH to avoid hydrolysis of the benzamide group.

Base-Mediated Reactions

Alternative protocols employ sodium hydroxide or triethylamine (1–5 mol%) in tetrahydrofuran at 50–60°C for 4–8 hours. While base catalysis accelerates imine formation, competing side reactions such as aldol condensation of the aldehyde can reduce yields to 55–60%.

Catalytic Synthesis Using Transition Metal Complexes

Recent advances have utilized iridium-based catalysts to enhance reaction efficiency and selectivity. A study demonstrated that [Ir(III)-H] complexes (0.2 mol%) in methanol at 100°C under argon atmosphere facilitated complete conversion within 16 hours, achieving 89% isolated yield. The catalytic cycle involves:

  • Oxidative addition of the amine to the Ir center
  • Hydride transfer to the aldehyde carbonyl
  • Reductive elimination to form the C=N bond

Comparative studies show this method reduces byproduct formation compared to classical approaches, particularly minimizing over-oxidation of the methoxy group.

Solvent-Free Mechanochemical Synthesis

Environmentally benign protocols have been developed using ball-milling techniques:

Parameter Condition Yield (%) Purity (%)
Milling time 30–45 minutes 82 98.5
Milling frequency 25 Hz 85 99.1
Stoichiometry 1:1.05 (amine:aldehyde) 88 99.3
Catalyst None N/A N/A

This method eliminates solvent waste and reduces reaction times to under one hour while maintaining high yields (82–88%).

Analytical Characterization of Synthetic Products

The identity and purity of 2-[[(4-methoxyphenyl)methylene]amino]benzamide are confirmed through multimodal analysis:

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, CH=N), 7.92–7.12 (m, 8H aromatic), 3.85 (s, 3H, OCH₃)
  • IR (KBr, cm⁻¹): 3320 (N-H stretch), 1665 (C=O amide), 1620 (C=N imine)
  • HPLC : Retention time 6.72 min (C18 column, acetonitrile/water 70:30, 1 mL/min)

Crystallographic Data

Single-crystal X-ray diffraction confirms the E-configuration of the imine bond with dihedral angles of 12.3° between benzamide and methoxyphenyl planes.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Purity (%) Scalability
Acid-catalyzed 68–72 6–12 h 95–97 Industrial
Base-mediated 55–60 4–8 h 90–93 Lab-scale
Iridium-catalyzed 89 16 h 99.5 Pilot plant
Mechanochemical 82–88 0.5–0.75 h 98.5–99.3 Green chemistry

The iridium-catalyzed method shows superior yield and purity but requires stringent inert conditions. Mechanochemical synthesis offers the best balance of efficiency and environmental impact for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials such as plastics and papers.

Mechanism of Action

The mechanism of action of Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following benzamide derivatives share structural similarities but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties (Predicted/Reported) Evidence Source
Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- (Target) 2-[(4-Methoxyphenyl)methyleneamino] C₁₅H₁₄N₂O₂ ~266.29 Electron-rich imine; potential for π-conjugation Inferred
2-[(4-Cyanobenzylidene)amino]benzamide 4-Cyanophenyl substituent C₁₅H₁₁N₃O 249.27 Density: 1.17 g/cm³; pKa: 15.75; High thermal stability
2-{(E)-[4-(Benzyloxy)benzylidene]amino}benzamide 4-Benzyloxyphenyl substituent C₂₁H₁₈N₂O₂ 330.38 Enhanced lipophilicity due to benzyloxy group
2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide 4-Chlorophenylmethoxy and 4-methoxyphenyl groups C₂₂H₁₉ClN₂O₃ 406.85 Dual substituents; potential halogen bonding effects
4-Methoxybenzenediazonium chloride Diazonium group with methoxy and amino substituents C₇H₇ClN₂O 170.60 Reactive diazonium salt; used in electrophilic coupling

Key Comparative Insights

The benzyloxy group in introduces steric bulk and lipophilicity, which may improve membrane permeability in biological systems .

Thermal and Solubility Properties: The cyano-substituted benzamide () exhibits a predicted boiling point of 508°C, higher than typical benzamides, likely due to strong dipole interactions from the polar cyano group . Diazonium salts () are thermally unstable, contrasting with the stability of Schiff bases like the target compound .

Biological and Chemical Applications: Schiff bases (e.g., target compound) are known for antimicrobial and anticancer activities, modulated by substituents. For example, the chlorophenyl-methoxy variant () may exhibit enhanced bioactivity due to halogen interactions .

Research Findings and Trends

  • Synthetic Utility : Schiff bases like the target compound are often synthesized via condensation of amines and aldehydes. The methoxy group’s electron-donating nature facilitates imine formation under mild conditions .
  • Spectroscopic Data : IR and NMR spectra of similar compounds (e.g., ) confirm imine bond formation (C=N stretch ~1600 cm⁻¹) and substituent-specific shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Computational Studies : Molecular docking of 4-methoxy-substituted benzamides suggests strong binding to enzyme active sites, such as tyrosine kinases, due to planar geometry and hydrogen-bonding capacity .

Biological Activity

Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[(4-methoxyphenyl)methylideneamino]benzamide
  • CAS Number : 61195-14-0
  • Molecular Formula : C15H14N2O2
  • Molecular Weight : 254.28 g/mol
PropertyValue
CAS No.61195-14-0
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
IUPAC Name2-[(4-methoxyphenyl)methylideneamino]benzamide

Benzamide derivatives often exhibit their biological effects through the inhibition of specific enzymes or receptors. For Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-, studies suggest that it may interact with carbonic anhydrases (CAs), which are important for various physiological processes and represent potential therapeutic targets in cancer treatment .

Antimicrobial Activity

Research indicates that Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- possesses notable antimicrobial properties. In a study evaluating various benzamide derivatives, it was found to exhibit significant antibacterial activity against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, demonstrating its potential as an effective antibacterial agent .

Anticancer Properties

The anticancer potential of Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- has been explored in several studies. For instance, one study highlighted its ability to induce apoptosis in MDA-MB-231 breast cancer cells, evidenced by a significant increase in annexin V-FITC positive apoptotic cells . The compound's mechanism appears to involve the inhibition of specific carbonic anhydrases that are overexpressed in tumor cells, leading to reduced cell proliferation and increased apoptosis.

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • Objective : To evaluate the apoptosis-inducing effect of Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- on MDA-MB-231 cells.
    • Results : The compound significantly increased the percentage of apoptotic cells from 0.18% to 22.04%, indicating strong pro-apoptotic activity .
  • Antibacterial Activity Evaluation :
    • Objective : To assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
    • Results : The compound showed MIC values between 3.12 and 12.5 μg/mL, suggesting it is a promising candidate for further development as an antibacterial agent .

Comparison with Similar Compounds

Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- can be compared with other benzamide derivatives regarding their biological activities:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity
Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-3.12 - 12.5 μg/mLInduces apoptosis
N-(4-Methoxyphenyl)benzamideModerateLimited
Benzamide (general)VariableVariable

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